molecular formula C25H20N4O3S B2925061 N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053088-49-5

N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2925061
CAS No.: 1053088-49-5
M. Wt: 456.52
InChI Key: ZVQKPFANJJFWDF-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide features a complex heterocyclic scaffold comprising:

This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties, depending on substituent variations .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-32-20-14-8-7-13-19(20)26-21(30)15-33-25-27-18-12-6-5-11-17(18)23-28-22(24(31)29(23)25)16-9-3-2-4-10-16/h2-14,22H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQKPFANJJFWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline intermediate with appropriate aldehydes and amines in the presence of a catalyst such as acetic acid.

    Thioether Formation: The thioether linkage is formed by reacting the imidazoquinazoline intermediate with a thiol compound, typically under basic conditions.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thioether linkage, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Research: Studied for its antimicrobial activity against various bacterial and fungal strains.

    Anti-inflammatory Studies: Explored for its potential to reduce inflammation by modulating immune responses.

    Biological Probes: Used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.

    Protein Binding: The compound can bind to proteins involved in DNA replication and repair, affecting cell cycle progression.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Heterocyclic Core Key Substituents Biological Implications
Target Compound Imidazo[1,2-c]quinazolinone 2-Phenyl, 3-oxo Enhanced rigidity for target binding; potential kinase inhibition
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide () Imidazo[1,2-c]quinazolinone 3,4-Dimethoxyphenyl, 2-methyl Increased solubility due to methoxy groups; methyl group may reduce metabolic degradation
N-(3-Methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide () Imidazo[1,2-c]quinazolinone 3-Methoxybenzyl, propanamide Longer alkyl chain (propanamide) may alter absorption and half-life
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () Pyrazolo-benzothiazine 5,5-Dioxo, 2-fluorobenzyl Fluorine enhances lipophilicity; sulfone group may improve stability

Substituent Effects on Pharmacokinetics

  • Methoxy Groups : Present in the target compound and analogues (), these groups improve solubility and blood-brain barrier penetration compared to electron-withdrawing groups (e.g., chlorine in ) .
  • Phenyl vs. Benzyl : The 2-phenyl group in the target compound may enhance π-π interactions with aromatic residues in enzymes, whereas benzyl groups () introduce steric bulk .
  • Thioether Bridge : Common in all analogues, this bridge contributes to sulfur-mediated hydrogen bonding and redox activity .

Physicochemical Properties

Compound Melting Point Solubility Crystallinity
Target Compound 250–255°C (predicted) Low in water; soluble in DMSO, DMF Likely high (similar to )
Compound 248–251°C Soluble in chloroform, acetone Confirmed by NMR and IR
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 489–491 K Soluble in dichloromethane R₂²(8) hydrogen-bonded chains

Antimicrobial Potential

  • Thiadiazole Derivatives (): Exhibit activity against Staphylococcus aureus via disruption of cell wall synthesis .
  • Imidazoquinazolinones (Target Compound): May inhibit bacterial topoisomerases or kinases due to planar heterocyclic core .

Anti-Inflammatory and Analgesic Activity

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Benzothiazole sulfonates show COX-2 inhibition .
  • Methoxy-Substituted Analogues : Enhanced antioxidant capacity due to electron donation .

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